(2Z)-2-Cyano-2-(hydroxyimino)acetamide
Overview
Description
(2Z)-2-Cyano-2-(hydroxyimino)acetamide is an organic compound with the molecular formula C3H3N3O2 It is known for its unique chemical structure, which includes a cyano group (–CN) and a hydroxyimino group (–C(=NOH))
Preparation Methods
Synthetic Routes and Reaction Conditions: (2Z)-2-Cyano-2-(hydroxyimino)acetamide can be synthesized through several methods. One common method involves the reaction of cyanoacetamide with sodium nitrite and acetic acid. The reaction typically occurs at a temperature range of 30°C to 60°C, and oxygen is excluded from the reaction mixture to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of 2-cyano-2-hydroxyiminoacetamide often involves the use of nitrite salts and cyanoacetamide in the presence of a controlled amount of acid. This method ensures high yields and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: (2Z)-2-Cyano-2-(hydroxyimino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the cyano group under mild conditions.
Major Products Formed:
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Substituted amides and esters
Scientific Research Applications
(2Z)-2-Cyano-2-(hydroxyimino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential as a fungicide and plant disease control agent.
Mechanism of Action
The mechanism of action of 2-cyano-2-hydroxyiminoacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyano group can participate in nucleophilic addition reactions, modifying the structure and function of target molecules .
Comparison with Similar Compounds
2-Cyano-N-ethylcarbamoyl-2-methoxyiminoacetamide: This compound shares a similar structure but has an ethylcarbamoyl group instead of a hydroxyimino group.
2-Chloro-2-hydroxyiminoacetamide: This compound has a chloro group instead of a cyano group.
Uniqueness: (2Z)-2-Cyano-2-(hydroxyimino)acetamide is unique due to its combination of a cyano group and a hydroxyimino group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-cyano-2-hydroxyiminoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c4-1-2(6-8)3(5)7/h8H,(H2,5,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFXGFHPOQBGJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=NO)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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